4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate
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Overview
Description
4-[(E)-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZOATE is a complex organic compound that features a combination of bromophenyl, formamido, and nitrobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZOATE typically involves multi-step organic reactions. One common approach is to start with the bromination of phenol to obtain 2-bromophenol . This intermediate can then be subjected to formylation and subsequent amination to introduce the formamido group. The final step involves the esterification of the resulting compound with 3-nitrobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Products may include brominated quinones.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, such as methoxy or cyano derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZOATE involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the formamido group can form hydrogen bonds. The nitrobenzoate moiety may participate in electron transfer reactions, influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
2-BROMOPHENOL: Shares the bromophenyl group but lacks the formamido and nitrobenzoate functionalities.
3-NITROBENZOIC ACID: Contains the nitrobenzoate group but lacks the bromophenyl and formamido groups.
FORMAMIDOBENZOIC ACID: Features the formamido group but lacks the bromophenyl and nitrobenzoate groups.
Uniqueness
4-[(E)-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZOATE is unique due to the combination of these functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H14BrN3O5 |
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Molecular Weight |
468.3 g/mol |
IUPAC Name |
[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C21H14BrN3O5/c22-19-7-2-1-6-18(19)20(26)24-23-13-14-8-10-17(11-9-14)30-21(27)15-4-3-5-16(12-15)25(28)29/h1-13H,(H,24,26)/b23-13+ |
InChI Key |
RRKPFPBYKUZMOA-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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